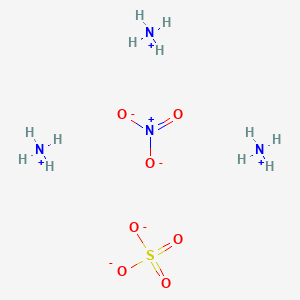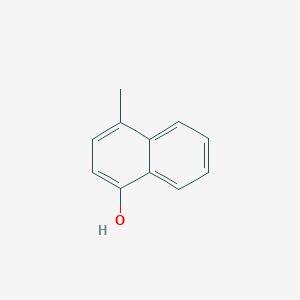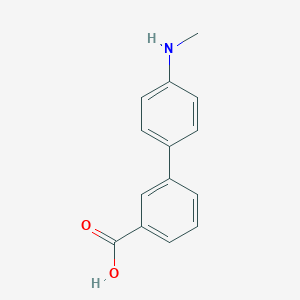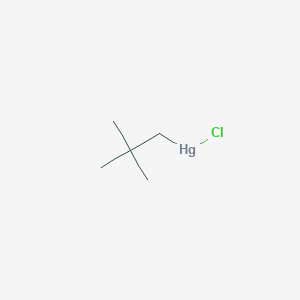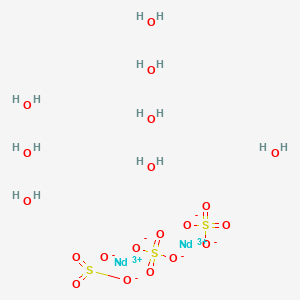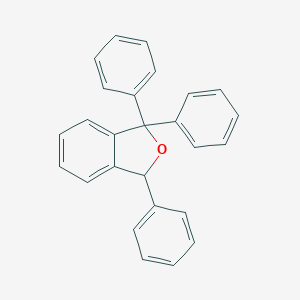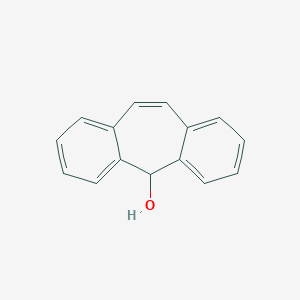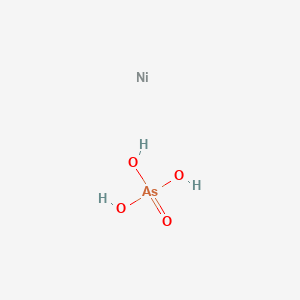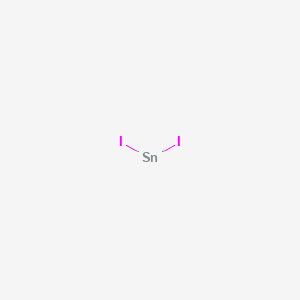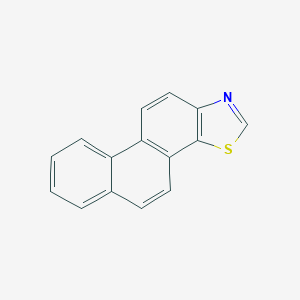
Phenanthro(2,1-d)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthro(2,1-d)thiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is composed of a phenanthrene ring fused with a thiazole ring and has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of phenanthro(2,1-d)thiazole is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with various cellular targets, including DNA, enzymes, and receptors. It has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription, leading to cell death. Additionally, phenanthro(2,1-d)thiazole has been found to interact with G-protein-coupled receptors, leading to the inhibition of inflammatory and immune responses.
Effets Biochimiques Et Physiologiques
Phenanthro(2,1-d)thiazole has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix, leading to the inhibition of tumor invasion and metastasis. Furthermore, phenanthro(2,1-d)thiazole has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using phenanthro(2,1-d)thiazole in laboratory experiments is its potent biological activity, which makes it a promising candidate for the development of novel therapeutics. Additionally, the synthesis of this compound is relatively simple and can be accomplished through various methods, making it readily available for use in research. However, one limitation of using phenanthro(2,1-d)thiazole in laboratory experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of phenanthro(2,1-d)thiazole. One area of research is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of phenanthro(2,1-d)thiazole and its interaction with cellular targets. Furthermore, the potential use of this compound in combination with other therapeutics for the treatment of various diseases should be explored.
Méthodes De Synthèse
The synthesis of phenanthro(2,1-d)thiazole can be accomplished through various methods, including cyclization of 2-aminophenanthrene with α-bromoacetophenone followed by reaction with thiosemicarbazide. Another method involves the reaction of 2-bromo-9H-fluorene with thiosemicarbazide followed by cyclization with sodium ethoxide. These methods have been found to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
Phenanthro(2,1-d)thiazole has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been found to possess antimicrobial activity against a wide range of bacterial and fungal strains. Furthermore, phenanthro(2,1-d)thiazole has been found to exhibit anti-inflammatory and antiviral properties, making it a promising candidate for the treatment of various inflammatory and viral diseases.
Propriétés
Numéro CAS |
14635-33-7 |
|---|---|
Nom du produit |
Phenanthro(2,1-d)thiazole |
Formule moléculaire |
C15H9NS |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
naphtho[1,2-g][1,3]benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-4-11-10(3-1)5-6-13-12(11)7-8-14-15(13)17-9-16-14/h1-9H |
Clé InChI |
OUXFGDZJCPQYRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=N4 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=N4 |
Autres numéros CAS |
14635-33-7 |
Synonymes |
Phenanthro[2,1-d]thiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




